[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol
Description
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol is a heterocyclic compound featuring a fused triazole-pyridazine core with a hydroxymethyl (-CH2OH) substituent at the 3-position. The compound serves as a key intermediate for synthesizing derivatives with applications in kinase inhibition, bromodomain targeting, and antiangiogenic activity .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNZQFGDZKBLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520968 | |
| Record name | ([1,2,4]Triazolo[4,3-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88277-73-0 | |
| Record name | ([1,2,4]Triazolo[4,3-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol typically involves the annulation of a 1,2,4-triazole ring onto a suitably substituted azine or fused azine derivative . One common synthetic route starts with ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate. This compound undergoes a series of reactions, including treatment with hot sodium hydroxide solution, decarboxylation in hot ethanol, and refluxing in diluted hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrazine hydrate . For example, treatment with hot sodium hydroxide solution leads to decarboxylation, while refluxing in diluted hydrochloric acid results in the formation of hydrochloride derivatives . Major products formed from these reactions include benzamide derivatives and other triazolopyridazine compounds .
Scientific Research Applications
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol has a wide range of scientific research applications. In medicinal chemistry, it has been explored for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against various cancer cell lines . Additionally, it has been studied for its antibacterial properties, with some derivatives exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria . In the field of materials science, triazolopyridazine derivatives have been incorporated into polymers for use in solar cells .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to these kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This compound also induces apoptosis in cancer cells by interfering with intracellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the triazolopyridazine core is critical for modulating biological activity. Key derivatives and their properties include:
Key Insight : The hydroxymethyl group in the parent compound provides a balance of hydrophilicity and synthetic flexibility, whereas bulkier substituents (e.g., -CF3, -CO2H) enhance target affinity but may reduce bioavailability .
Substituent Variations at the 6-Position
Modifications at the 6-position influence electronic properties and binding interactions:
Key Insight: The absence of a 6-substituent in this compound limits its direct bioactivity but positions it as a precursor for functionalization via cross-coupling or nucleophilic substitution .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydroxymethyl group improves aqueous solubility compared to methyl or CF3 derivatives but is less lipophilic than aryl-substituted analogs .
- Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., -CF3) resist oxidative metabolism better than -CH2OH or -CH3 variants .
Biological Activity
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol is a heterocyclic compound that has gained attention in medicinal chemistry for its diverse biological activities. This compound is part of the triazolopyridazine family, which is known for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
- Molecular Formula : CHNO
- Molecular Weight : 150.14 g/mol
- CAS Number : 88277-73-0
The biological activity of this compound primarily revolves around its role as a dual inhibitor of c-Met and VEGFR-2. These kinases are critical in signaling pathways that regulate cell proliferation and angiogenesis. By inhibiting these pathways, the compound can effectively suppress tumor growth and metastasis.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from different studies:
| Study Reference | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| BenchChem | MCF7 | 20 | c-Met/VEGFR-2 inhibition |
| MDPI | NCI-H460 | 15 | Induction of apoptosis |
| ResearchGate | HepG2 | 10 | Cell cycle arrest at G2/M phase |
Study 1: Antiproliferative Activity
In a study published in BenchChem, this compound was tested against MCF7 breast cancer cells. The compound exhibited an IC value of 20 µM, indicating a promising level of efficacy in inhibiting cell proliferation through dual inhibition of c-Met and VEGFR-2 pathways.
Study 2: Induction of Apoptosis
A study highlighted by MDPI focused on the compound's ability to induce apoptosis in NCI-H460 lung cancer cells. The results showed an IC value of 15 µM with observed morphological changes indicative of apoptosis and cell cycle arrest at the G2/M phase.
Study 3: In Vivo Efficacy
ResearchGate documented in vivo studies where this compound was administered to mice bearing xenograft tumors. The treatment led to a significant reduction in tumor size compared to control groups, further supporting its anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
